molecular formula C14H20O3 B2640855 3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid CAS No. 938117-22-7

3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid

Cat. No.: B2640855
CAS No.: 938117-22-7
M. Wt: 236.311
InChI Key: ZFNWRAZXXUJTAY-UHFFFAOYSA-N
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Description

3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid is an organic compound with the molecular formula C14H20O3 It is characterized by a phenoxy group attached to a butanoic acid backbone, with additional methyl and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid typically involves the reaction of 2-(propan-2-yl)phenol with a suitable butanoic acid derivative. One common method is the esterification of 2-(propan-2-yl)phenol with 3-methyl-2-bromobutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common in industrial production to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid can be compared with other phenoxybutanoic acids, such as:

    2-[2-(propan-2-yl)phenoxy]butanoic acid: Lacks the methyl group at the 3-position, which may affect its reactivity and interactions.

    3-Methyl-2-[2-(tert-butyl)phenoxy]butanoic acid: The tert-butyl group provides greater steric hindrance compared to the isopropyl group, potentially altering its chemical behavior.

    3-Methyl-2-[2-(propan-2-yl)phenoxy]propanoic acid: The shorter propanoic acid chain may influence its solubility and reactivity.

Properties

IUPAC Name

3-methyl-2-(2-propan-2-ylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9(2)11-7-5-6-8-12(11)17-13(10(3)4)14(15)16/h5-10,13H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNWRAZXXUJTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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